![molecular formula C27H23N3O5S2 B2962981 Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate CAS No. 361173-95-7](/img/structure/B2962981.png)
Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate is a useful research compound. Its molecular formula is C27H23N3O5S2 and its molecular weight is 533.62. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Synthesis of Tetrahydroisoquinolines as Anticancer Agents : Compounds within this family, including those with the tetrahydroisoquinoline moiety like Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate, have been studied for their potential as anticancer agents. Their biological activities, including antitumor properties, make them candidates for pharmaceutical development (Redda et al., 2010).
Synthesis and Structural Studies
- Novel Synthesis Methods : Researchers have developed new methods for synthesizing compounds like Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally related to the compound . These methods are vital for exploring their potential applications in various fields (Kovalenko et al., 2019).
Antimicrobial and Antimosquito Properties
- Antimicrobial Agents : Some quinazoline derivatives, which are structurally similar to the compound , have been synthesized and evaluated as potential antimicrobial agents (Desai et al., 2007).
- Antimosquito Properties : Research has been conducted on the synthesis of certain benzo[d]thiazole and benzo[d]thiazole analogues, including 2,6-substituted and 2,4-substituted types, for their properties against mosquitoes (Venugopala et al., 2013).
Pharmaceutical Applications
- Tubulin Polymerization Inhibition : Studies have identified compounds like Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as tubulin polymerization inhibitors, showcasing their potential in pharmacological applications (Minegishi et al., 2015).
- Anticonvulsant Evaluation : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline derivatives have been synthesized and evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy (Malik et al., 2013).
properties
IUPAC Name |
methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-35-26(32)21-8-6-19(7-9-21)24-17-36-27(28-24)29-25(31)20-10-12-23(13-11-20)37(33,34)30-15-14-18-4-2-3-5-22(18)16-30/h2-13,17H,14-16H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMGVNYYPHDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.